molecular formula C13H20N2 B1344093 1-Benzyl-3-methylpiperidin-4-amine CAS No. 82378-86-7

1-Benzyl-3-methylpiperidin-4-amine

Cat. No. B1344093
Key on ui cas rn: 82378-86-7
M. Wt: 204.31 g/mol
InChI Key: MGTFEKWKCLDVNN-UHFFFAOYSA-N
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Patent
US06964966B2

Procedure details

Ammonium acetate (178.3 g, 2.31 mol) was charged to a solution of 1-benzyl-3-methyl-4-piperidone (47 g, 0.232 mol) in 500 ml methanol. The suspension was stirred for 4 hours at room temperature. Sodium cyanoborohydride (7.3 g, 0.16 mol) was added in lots at 10° C. and it was stirred for 1 hour.
Quantity
178.3 g
Type
reactant
Reaction Step One
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O-])(=O)C.[NH4+].[CH2:6]([N:13]1[CH2:18][CH2:17][C:16](=O)[CH:15]([CH3:20])[CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C([BH3-])#[N:22].[Na+]>CO>[NH2:22][CH:16]1[CH2:17][CH2:18][N:13]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH2:14][CH:15]1[CH3:20] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
178.3 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
47 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(C(CC1)=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
7.3 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred for 4 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
it was stirred for 1 hour
Duration
1 h

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
NC1C(CN(CC1)CC1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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